molecular formula C27H25NO5 B4301565 2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE

2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE

Cat. No.: B4301565
M. Wt: 443.5 g/mol
InChI Key: MAJSNNSKEWKTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE is a complex organic compound featuring a chromenoquinoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the chromenoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine binding site of tubulin, leading to microtubule destabilization. This interaction disrupts cell division, making the compound a potential anti-cancer agent .

Comparison with Similar Compounds

Properties

IUPAC Name

9,10-dimethyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydrochromeno[4,3-b]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-14-10-18-19(11-15(14)2)28-25-17-8-6-7-9-20(17)33-27(29)24(25)23(18)16-12-21(30-3)26(32-5)22(13-16)31-4/h6-13,23,28H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJSNNSKEWKTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE
Reactant of Route 2
2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE
Reactant of Route 3
2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE
Reactant of Route 4
Reactant of Route 4
2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE
Reactant of Route 5
Reactant of Route 5
2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE
Reactant of Route 6
Reactant of Route 6
2,3-DIMETHYL-12-(3,4,5-TRIMETHOXYPHENYL)-11,12-DIHYDRO-5H-10-OXA-5-AZATETRAPHEN-11-ONE

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